molecular formula C14H16N4O3 B11496806 ethyl [5-(isonicotinoylamino)-3-methyl-1H-pyrazol-1-yl]acetate

ethyl [5-(isonicotinoylamino)-3-methyl-1H-pyrazol-1-yl]acetate

Cat. No.: B11496806
M. Wt: 288.30 g/mol
InChI Key: XEEIVIPRSHYCMX-UHFFFAOYSA-N
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Description

Ethyl 2-{3-methyl-5-[(4-pyridylcarbonyl)amino]-1H-pyrazol-1-yl}acetate is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{3-methyl-5-[(4-pyridylcarbonyl)amino]-1H-pyrazol-1-yl}acetate typically involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with 4-pyridylcarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethyl bromoacetate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{3-methyl-5-[(4-pyridylcarbonyl)amino]-1H-pyrazol-1-yl}acetate can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for ester substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-{3-methyl-5-[(4-pyridylcarbonyl)amino]-1H-pyrazol-1-yl}acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-{3-methyl-5-[(4-pyridylcarbonyl)amino]-1H-pyrazol-1-yl}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1H-pyrazole-5-carboxylic acid: A precursor in the synthesis of the target compound.

    4-pyridylcarbonyl chloride: Another precursor used in the synthesis.

    Ethyl bromoacetate: Used in the esterification step.

Uniqueness

Ethyl 2-{3-methyl-5-[(4-pyridylcarbonyl)amino]-1H-pyrazol-1-yl}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C14H16N4O3

Molecular Weight

288.30 g/mol

IUPAC Name

ethyl 2-[3-methyl-5-(pyridine-4-carbonylamino)pyrazol-1-yl]acetate

InChI

InChI=1S/C14H16N4O3/c1-3-21-13(19)9-18-12(8-10(2)17-18)16-14(20)11-4-6-15-7-5-11/h4-8H,3,9H2,1-2H3,(H,16,20)

InChI Key

XEEIVIPRSHYCMX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=CC(=N1)C)NC(=O)C2=CC=NC=C2

solubility

>43.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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